(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate

Catalog No.
S6585367
CAS No.
2133476-51-2
M.F
C17H19BF6S
M. Wt
380.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium T...

CAS Number

2133476-51-2

Product Name

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate

IUPAC Name

difluoromethyl-bis(2,5-dimethylphenyl)sulfanium;tetrafluoroborate

Molecular Formula

C17H19BF6S

Molecular Weight

380.2 g/mol

InChI

InChI=1S/C17H19F2S.BF4/c1-11-5-7-13(3)15(9-11)20(17(18)19)16-10-12(2)6-8-14(16)4;2-1(3,4)5/h5-10,17H,1-4H3;/q+1;-1

InChI Key

PZFHGJCOZXVMNR-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C=C1)C)[S+](C2=C(C=CC(=C2)C)C)C(F)F

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C=C1)C)[S+](C2=C(C=CC(=C2)C)C)C(F)F

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate is a specialized organofluorine compound characterized by its unique sulfonium structure. The molecular formula for this compound is C17H19BF6S, and it has a molecular weight of approximately 380.2 g/mol. Typically, it appears as a white to orange or green powder or crystalline solid, showcasing a high purity level of at least 95% as determined by proton nuclear magnetic resonance (1H-qNMR) analysis .

This compound features a difluoromethyl group attached to a sulfonium center, which is further substituted with two 2,5-dimethylphenyl groups. The presence of the tetrafluoroborate counterion enhances its stability and solubility in various organic solvents, making it an important reagent in synthetic chemistry.

  • Skin and eye irritant: Sulfonium salts can cause severe skin and eye irritation due to their acidic nature.
  • Corrosive: Contact with skin and mucous membranes should be avoided.
  • Environmental hazard: May be harmful to aquatic life due to its ionic nature.

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate is known for its reactivity in several chemical transformations. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonium center. The difluoromethyl group can also act as a leaving group under certain conditions, facilitating the introduction of other functional groups into organic molecules.

Key reactions include:

  • Nucleophilic substitution: The sulfonium ion can be attacked by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Electrophilic aromatic substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-rich 2,5-dimethylphenyl groups.

The synthesis of (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate typically involves several steps:

  • Preparation of the sulfonium salt: This can be achieved by reacting bis(2,5-dimethylphenyl)sulfide with a difluoromethylating agent.
  • Formation of tetrafluoroborate salt: The resulting sulfonium compound is then treated with tetrafluoroboric acid or a tetrafluoroborate salt to form the final product.

The reaction conditions such as temperature and solvent choice can significantly influence the yield and purity of the product.

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate finds applications in various fields:

  • Organic synthesis: It serves as a reagent for introducing difluoromethyl groups into organic substrates.
  • Material science: This compound can be used in the development of advanced materials, particularly in polymer chemistry where fluorinated compounds are desirable for their chemical resistance and thermal stability.
  • Pharmaceuticals: Its unique structure may allow for modifications that lead to novel therapeutic agents.

Research into the interaction studies of (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate is still emerging. Understanding how this compound interacts with various biological systems or other chemical entities could pave the way for its application in drug development or material science. Studies focusing on its reactivity with nucleophiles and electrophiles are particularly relevant for assessing its potential utility in synthetic chemistry.

Several compounds share structural similarities with (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Bis(2,5-dimethylphenyl)sulfonium tetrafluoroborateLacks difluoromethyl groupMore stable; used in different synthetic routes
(Trifluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluorideContains trifluoromethyl instead of difluoromethylDifferent reactivity profile
(Difluoroethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluorideContains difluoroethyl groupPotentially different biological activity

The uniqueness of (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate lies in its specific difluoromethyl functionality which may confer distinctive properties compared to similar compounds. This feature could influence its reactivity and applications in organic synthesis and material science.

Hydrogen Bond Acceptor Count

7

Exact Mass

380.1204709 g/mol

Monoisotopic Mass

380.1204709 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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